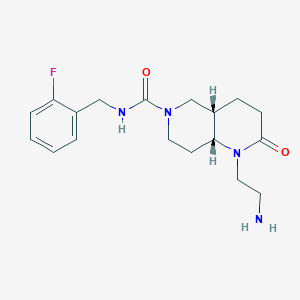![molecular formula C17H20N4O B5302528 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide](/img/structure/B5302528.png)
3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. MPB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting CK2 activity, this compound can affect cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to affect the circadian clock, which regulates various physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.
実験室実験の利点と制限
3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. This compound is also stable and can be easily synthesized and purified. However, this compound has some limitations for lab experiments. It has been found to have off-target effects on other enzymes, which can complicate data interpretation. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide in scientific research. One direction is to study the role of CK2 in the regulation of the immune system. CK2 has been found to play a role in the development and function of immune cells, and this compound could be used to study this process. Another direction is to investigate the potential therapeutic applications of this compound in cancer treatment. This compound has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer therapies. Finally, this compound could be used to study the role of CK2 in the regulation of other physiological processes, such as metabolism and aging.
合成法
The synthesis of 3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide involves the reaction of 4-methyl-2-pyrimidinylamine with 3-pyrrolidinylmethanol followed by the addition of benzoyl chloride. This results in the formation of this compound, which can be purified through recrystallization.
科学的研究の応用
3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide has been used in a variety of scientific research applications. It has been found to inhibit the activity of the enzyme protein kinase CK2, which plays a role in cell proliferation, differentiation, and apoptosis. This compound has also been used to study the role of CK2 in the regulation of the circadian clock, as well as in the development of cancer.
特性
IUPAC Name |
3-[[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-5-7-19-17(20-12)21-8-6-14(11-21)9-13-3-2-4-15(10-13)16(18)22/h2-5,7,10,14H,6,8-9,11H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJIYBFXJPDYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine](/img/structure/B5302457.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5302476.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)

![4-[(3,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5302517.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
![isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B5302524.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)
![4-{3-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}phenol](/img/structure/B5302567.png)